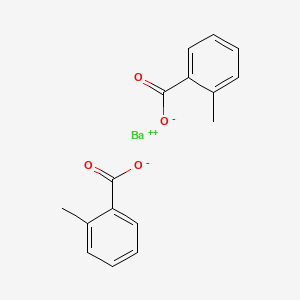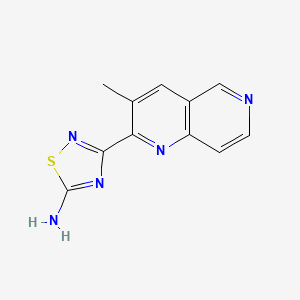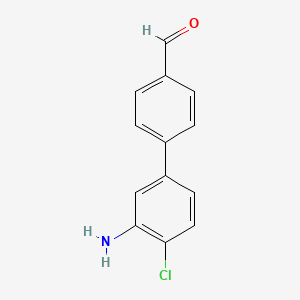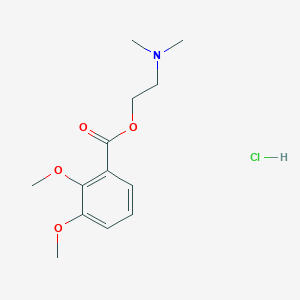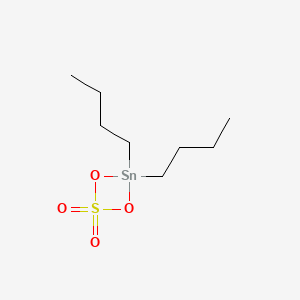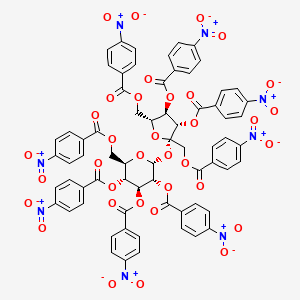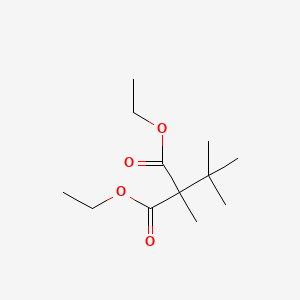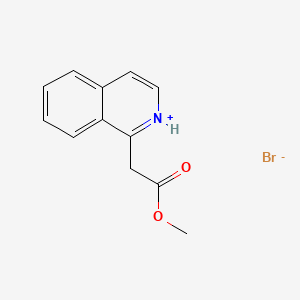
Isoquinolinium, methoxycarbonylmethyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolinium, methoxycarbonylmethyl-, bromide is a quaternary ammonium salt derived from isoquinoline. Isoquinoline is a nitrogen-containing heterocyclic compound that is a structural component of many natural alkaloids. Isoquinolinium salts, including methoxycarbonylmethyl isoquinolinium bromide, are important in organic synthesis due to their ability to act as intermediates in the formation of various heterocyclic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolinium, methoxycarbonylmethyl-, bromide typically involves the quaternization of isoquinoline with methoxycarbonylmethyl bromide. This reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of isoquinoline attacks the carbon atom of methoxycarbonylmethyl bromide, resulting in the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of isoquinolinium salts often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinolinium, methoxycarbonylmethyl-, bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Reduction: The isoquinolinium cation can be reduced to isoquinoline under specific conditions.
Oxidation: The compound can be oxidized to form isoquinolinium N-oxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium methoxide. The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Major Products Formed
Nucleophilic Substitution: Products include isoquinolinium hydroxide, isoquinolinium cyanide, and isoquinolinium methoxide.
Reduction: The major product is isoquinoline.
Oxidation: The major product is isoquinolinium N-oxide.
Wissenschaftliche Forschungsanwendungen
Isoquinolinium, methoxycarbonylmethyl-, bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: Isoquinolinium salts are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some isoquinolinium derivatives are investigated for their potential use as neuromuscular blocking agents and other therapeutic applications.
Industry: Isoquinolinium salts are used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of isoquinolinium, methoxycarbonylmethyl-, bromide involves its interaction with nucleophiles and electrophiles. The quaternary ammonium group makes the compound highly reactive towards nucleophiles, leading to various substitution reactions. In biological systems, isoquinolinium salts can interact with cellular components, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isoquinolinium, ethoxycarbonylmethyl-, bromide
- Isoquinolinium, cyanomethyl-, bromide
- Isoquinolinium, methyl-, bromide
Uniqueness
Isoquinolinium, methoxycarbonylmethyl-, bromide is unique due to the presence of the methoxycarbonylmethyl group, which imparts specific reactivity and properties. This compound is particularly useful in organic synthesis as it can serve as a versatile intermediate for the preparation of various heterocyclic compounds. Its reactivity towards nucleophiles and its potential biological activities make it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
55841-58-2 |
|---|---|
Molekularformel |
C12H12BrNO2 |
Molekulargewicht |
282.13 g/mol |
IUPAC-Name |
methyl 2-isoquinolin-2-ium-1-ylacetate;bromide |
InChI |
InChI=1S/C12H11NO2.BrH/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11;/h2-7H,8H2,1H3;1H |
InChI-Schlüssel |
KUMUSIFXECKUCC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=[NH+]C=CC2=CC=CC=C21.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


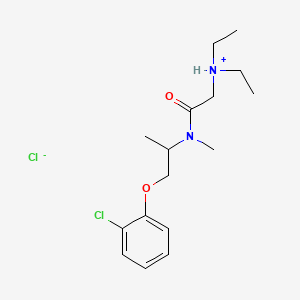
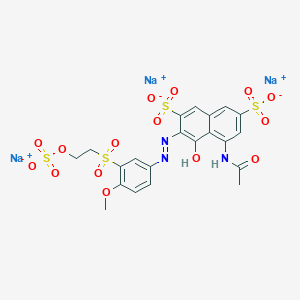
![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)


